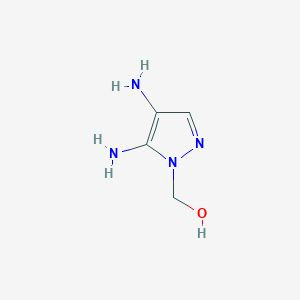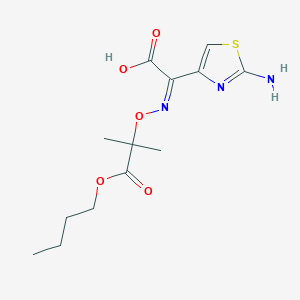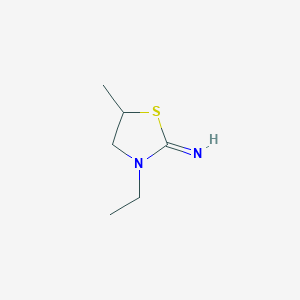
3-Ethyl-5-methyl-1,3-thiazolidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-methylthiazolidin-2-imine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methylthiazolidin-2-imine typically involves the reaction of an aldehyde or ketone with a primary amine and a thiol. One common method is the condensation of 3-ethyl-5-methylthiazolidine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods: Industrial production of 3-Ethyl-5-methylthiazolidin-2-imine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as β-cyclodextrin-SO3H, can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-5-methylthiazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-5-methylthiazolidin-2-imine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, which could lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-methylthiazolidin-2-imine involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
- 3-Methyl-2-thiazolidinimine
- Thiazole
- Thiazolidin-4-one
Comparison:
- 3-Ethyl-5-methylthiazolidin-2-imine vs3-Methyl-2-thiazolidinimine: The presence of an ethyl group in 3-Ethyl-5-methylthiazolidin-2-imine enhances its lipophilicity and may improve its biological activity compared to 3-Methyl-2-thiazolidinimine .
- 3-Ethyl-5-methylthiazolidin-2-imine vs. Thiazole: Thiazole is a simpler structure with a different reactivity profile. Thiazole derivatives are widely used in medicinal chemistry, but the additional substituents in 3-Ethyl-5-methylthiazolidin-2-imine provide unique properties .
- 3-Ethyl-5-methylthiazolidin-2-imine vs. Thiazolidin-4-one: Thiazolidin-4-one compounds are known for their anticancer properties. The structural differences between these compounds can lead to variations in their biological activities and applications .
Propiedades
Fórmula molecular |
C6H12N2S |
|---|---|
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
3-ethyl-5-methyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C6H12N2S/c1-3-8-4-5(2)9-6(8)7/h5,7H,3-4H2,1-2H3 |
Clave InChI |
IZVPYFQZHIDSTH-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(SC1=N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


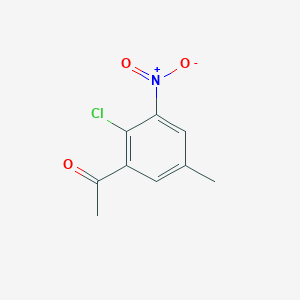
![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)


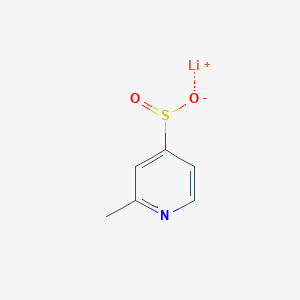


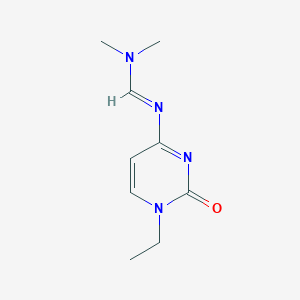
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)


